molecular formula C22H23FN2O3S B2386762 3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892779-61-2

3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2386762
CAS No.: 892779-61-2
M. Wt: 414.5
InChI Key: IWDWTEBSGDSPIM-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a quinolinone core structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonyl, fluoro, and pyrrolidinyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinone core, followed by the introduction of the sulfonyl, fluoro, and pyrrolidinyl groups through various substitution reactions. Key reagents and conditions include:

    Formation of the Quinolinone Core: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone Derivatives: Compounds with a similar quinolinone core structure, such as 4-hydroxyquinolinone and 4-chloroquinolinone.

    Sulfonyl-Containing Compounds: Compounds like sulfonylureas and sulfonamides, which also contain the sulfonyl functional group.

    Fluorinated Compounds: Fluoroquinolones, which are widely used as antibiotics.

Uniqueness

3-(2,5-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is unique due to the combination of its functional groups and the specific positions of these groups on the quinolinone core

Properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-14-6-7-15(2)20(10-14)29(27,28)21-13-24(3)18-12-19(25-8-4-5-9-25)17(23)11-16(18)22(21)26/h6-7,10-13H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDWTEBSGDSPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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